molecular formula C16H16N2O3S B11050321 1H-Indole-5-sulfonamide, 2,3-dihydro-N,1-dimethyl-2-oxo-N-phenyl-

1H-Indole-5-sulfonamide, 2,3-dihydro-N,1-dimethyl-2-oxo-N-phenyl-

Cat. No.: B11050321
M. Wt: 316.4 g/mol
InChI Key: ZKDYEEKUVKENCR-UHFFFAOYSA-N
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Description

N,1-DIMETHYL-2-OXO-N-PHENYL-5-INDOLINESULFONAMIDE is a synthetic compound belonging to the indole derivative family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-DIMETHYL-2-OXO-N-PHENYL-5-INDOLINESULFONAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN) and excess aqueous hypophosphorous acid (H₃PO₂) under reflux in 1-propanol . This reaction yields the corresponding indole derivative in moderate yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for larger scales. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,1-DIMETHYL-2-OXO-N-PHENYL-5-INDOLINESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is highly reactive towards electrophiles.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N,1-DIMETHYL-2-OXO-N-PHENYL-5-INDOLINESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,1-DIMETHYL-2-OXO-N-PHENYL-5-INDOLINESULFONAMIDE involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: Another indole derivative with similar structural features.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

Uniqueness

N,1-DIMETHYL-2-OXO-N-PHENYL-5-INDOLINESULFONAMIDE is unique due to its specific substitution pattern and the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

N,1-dimethyl-2-oxo-N-phenyl-3H-indole-5-sulfonamide

InChI

InChI=1S/C16H16N2O3S/c1-17-15-9-8-14(10-12(15)11-16(17)19)22(20,21)18(2)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3

InChI Key

ZKDYEEKUVKENCR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)N(C)C3=CC=CC=C3

Origin of Product

United States

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